N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a tetrahydroquinoxaline core, and a thiophene moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide typically involves multiple steps:
Formation of the Tetrahydroquinoxaline Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic conditions.
Introduction of the Thiophene Moiety: The thiophene group is often introduced via a Friedel-Crafts acylation reaction, using thiophene-2-carbonyl chloride and a suitable Lewis acid catalyst.
Attachment of the Dichlorophenyl Group: This step involves the reaction of the intermediate with 3,4-dichloroaniline under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
- N-(3,4-dichlorophenyl)-2-[3-oxo-1-(furan-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
Uniqueness
N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide is unique due to the presence of the thiophene moiety, which can impart distinct electronic and steric properties compared to its analogs with phenyl or furan groups. This uniqueness can influence its biological activity and chemical reactivity, making it a compound of particular interest in medicinal chemistry and drug development.
Properties
Molecular Formula |
C21H15Cl2N3O3S |
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Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophene-2-carbonyl)-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C21H15Cl2N3O3S/c22-13-8-7-12(10-14(13)23)24-19(27)11-17-20(28)25-15-4-1-2-5-16(15)26(17)21(29)18-6-3-9-30-18/h1-10,17H,11H2,(H,24,27)(H,25,28) |
InChI Key |
YZZHRKKWPZPOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=CS3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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